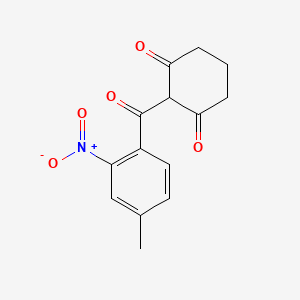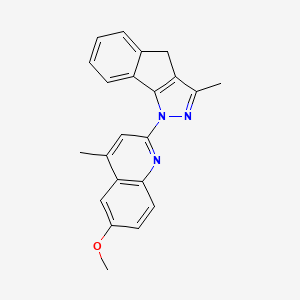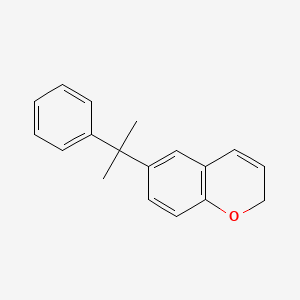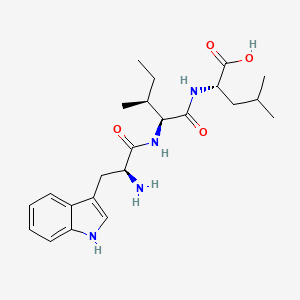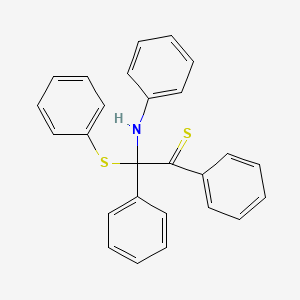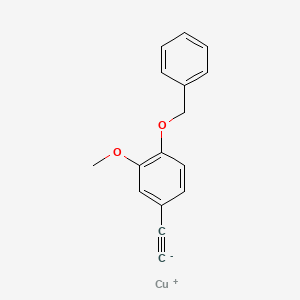
copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene is an organometallic compound that features a copper ion coordinated to a benzene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene typically involves the use of copper(I) salts and the corresponding benzene derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and environmentally benign solvents is also a focus in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can be reduced back to copper(I) from copper(II) using suitable reducing agents.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring would yield nitro derivatives, while halogenation would produce halogenated benzene compounds .
Applications De Recherche Scientifique
Copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene involves its interaction with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidative state of other molecules. . These interactions can affect cellular processes and pathways, making the compound useful in both chemical and biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(1+);4-ethynyl-2-methoxy-1-methylbenzene: Similar structure but with a methyl group instead of a phenylmethoxy group.
Copper(1+);4-ethynyl-2-methoxy-1-chlorobenzene: Similar structure but with a chlorine atom instead of a phenylmethoxy group.
Uniqueness
Copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Propriétés
Numéro CAS |
135040-84-5 |
|---|---|
Formule moléculaire |
C16H13CuO2 |
Poids moléculaire |
300.82 g/mol |
Nom IUPAC |
copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene |
InChI |
InChI=1S/C16H13O2.Cu/c1-3-13-9-10-15(16(11-13)17-2)18-12-14-7-5-4-6-8-14;/h4-11H,12H2,2H3;/q-1;+1 |
Clé InChI |
HSHZQTLSAALFGQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C#[C-])OCC2=CC=CC=C2.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


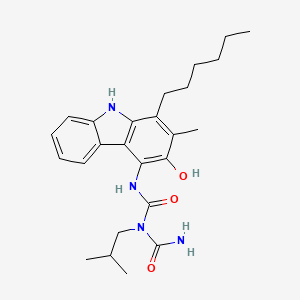
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
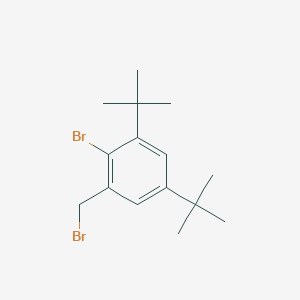
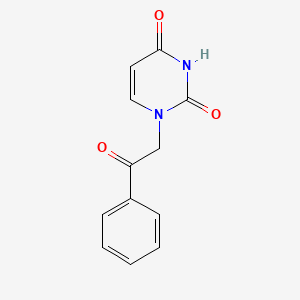
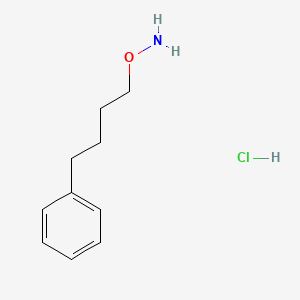
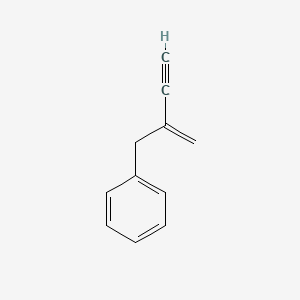
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
